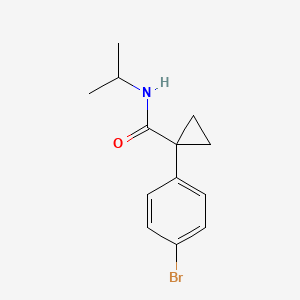
1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide, also known as Brorphine, is a synthetic opioid that has gained attention in recent years due to its potential for use in scientific research. Brorphine is a cyclopropane analogue of fentanyl, a potent opioid analgesic. It is a highly selective μ-opioid receptor agonist, which makes it a promising tool for studying the physiological and biochemical effects of opioid receptor activation.
作用機序
1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide acts as a highly selective μ-opioid receptor agonist. Upon binding to the μ-opioid receptor, it activates a G protein-coupled signaling pathway, which results in the inhibition of adenylyl cyclase and the activation of inwardly rectifying potassium channels. This leads to a decrease in neuronal excitability and a reduction in neurotransmitter release, which ultimately results in the analgesic and other physiological effects of opioids.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide has been shown to produce potent analgesia in animal models. It has also been shown to produce respiratory depression, sedation, and hypothermia. 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide has been used to study the effects of opioid receptor activation on cardiovascular function, with some studies suggesting that it may produce a decrease in blood pressure and heart rate.
実験室実験の利点と制限
One advantage of using 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide in scientific research is its high selectivity for the μ-opioid receptor. This allows for more specific targeting of this receptor subtype and may lead to a better understanding of the physiological and biochemical effects of opioid receptor activation. However, one limitation of using 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide is its potency, which may make it difficult to control the dose and may lead to adverse effects in animal models.
将来の方向性
There are several potential future directions for research involving 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide. One area of interest is the development of novel opioids that have improved analgesic properties and fewer adverse effects. Another area of interest is the study of the role of opioid receptors in addiction and dependence, which may lead to the development of new treatments for opioid addiction. Additionally, there is a need for further research on the physiological and biochemical effects of opioid receptor activation, which may lead to a better understanding of the mechanisms underlying opioid-induced analgesia and other effects.
合成法
The synthesis of 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide involves the reaction of 4-bromoaniline with cyclopropanecarbonyl chloride in the presence of triethylamine to yield the intermediate 1-(4-bromophenyl)cyclopropanecarboxylic acid. This intermediate is then reacted with isopropylamine to yield 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide.
科学的研究の応用
1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide has been used in scientific research to study the effects of opioid receptor activation on various physiological and biochemical systems. It has been shown to be a potent analgesic in animal models and has been used to study the role of opioid receptors in pain modulation. 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide has also been used to study the effects of opioid receptor activation on respiratory function and cardiovascular function.
特性
IUPAC Name |
1-(4-bromophenyl)-N-propan-2-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-9(2)15-12(16)13(7-8-13)10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAQVLMMWFGSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1(CC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3-bromophenyl)acetamide](/img/structure/B2840971.png)

![Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-methylpyrrolidine-3-carboxylate](/img/structure/B2840976.png)
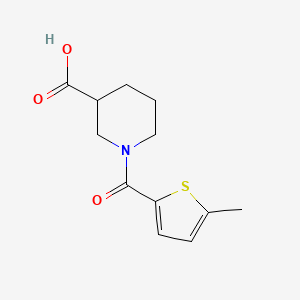
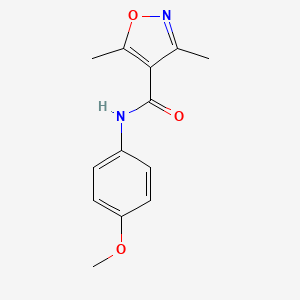
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethylbenzamide](/img/structure/B2840982.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2840984.png)

![2,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2840987.png)
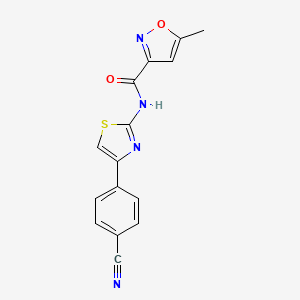
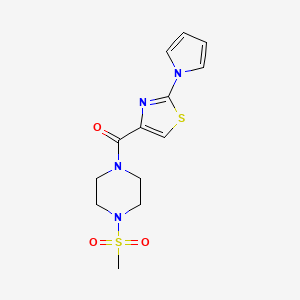
![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2840991.png)